Lamotrigine impurity H

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lamotrigine is a synthetic phenyltriazine and an anticonvulsant and anti-epileptic drug . It is a gamma-aminobutyric acid (GABA) enhancer used to treat bipolar disease . Lamotrigine is a member of the sodium channel blocking class of antiepileptic drugs .

Synthesis Analysis

Robust optimization was applied for the development of a reliable analytical assay for lamotrigine and its impurities in tablets by chaotropic chromatography . The influence of the critical method parameters (acetonitrile content, concentration of chaotropic agent, and pH of the water phase) on the set of selected critical method attributes is studied .Chemical Reactions Analysis

The principal synthetic route indicative impurity in lamotrigine bulk drug was performed by RP-HPLC-thermospray mass spectrometry . RP-HPLC is also used in an official USP monograph for testing of organic impurities .Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

Lamotrigine impurity H has been used in the development of molecularly imprinted polymers (MIPs) . These MIPs are designed specifically for lamotrigine and function as drug carriers . The magnetic MIP synthesized from itaconic acid and ethylene glycol dimethacrylate exhibited a drug loading capacity of 3.4 ± 0.9 μg g −1 . This study holds promise for the potential nasal administration of lamotrigine in future applications .

Chromatography Assays

Lamotrigine impurity H is also used in chaotropic chromatography assays . These assays are used for the development of a reliable analytical method for lamotrigine and its impurities in tablets . The method was validated and its reliability for routine pharmaceutical analysis confirmed .

Antiepileptic Drug

Lamotrigine impurity H is a gamma-aminobutyric acid (GABA) enhancer . It is used as an anticonvulsant and anti-epileptic drug . It is effective against stiffening and rhythmical convulsions, as well as in the treatment of psychiatric disorders and mood stabilization .

Mood Stabilizer

Apart from being an antiepileptic drug, Lamotrigine impurity H also acts as a mood stabilizer . It is approved for maintenance treatment of bipolar type I .

Treatment of Seizures

Lamotrigine impurity H is used as monotherapy and as an adjunct with other antiepileptics for treatment of partial seizures, primary and secondary tonic-clonic seizures, and seizures associated with Lennox-Gastaut syndrome .

Pharmaceutical Analysis

Lamotrigine impurity H is used in pharmaceutical analysis . It is used in the testing of organic impurities in tablets .

Wirkmechanismus

Target of Action

Lamotrigine, the parent compound of Lamotrigine Impurity H, primarily targets voltage-sensitive sodium channels in neurons . These channels play a crucial role in the propagation of action potentials, which are fundamental to neuronal communication .

Mode of Action

Lamotrigine likely acts by inhibiting sodium currents through selective binding to the inactive sodium channel . This action suppresses the release of the excitatory amino acid, glutamate

Biochemical Pathways

The primary biochemical pathway affected by Lamotrigine is the neuronal signaling pathway. By inhibiting sodium channels, Lamotrigine reduces the release of glutamate, an excitatory neurotransmitter . This action can dampen neuronal hyperactivity, which is often associated with conditions like epilepsy and bipolar disorder .

Pharmacokinetics

Lamotrigine is rapidly and completely absorbed after oral administration, with negligible first-pass metabolism and an absolute bioavailability of 98% . Peak plasma concentrations occur anywhere from 1.4 to 4.8 hours following drug administration

Result of Action

The molecular and cellular effects of Lamotrigine’s action primarily involve the reduction of neuronal excitability. By inhibiting sodium channels and reducing glutamate release, Lamotrigine can help to stabilize neuronal membranes, suppress neuronal firing, and prevent the spread of seizure activity

Action Environment

Environmental factors can influence the action, efficacy, and stability of Lamotrigine. For instance, co-administration with certain other drugs can affect its metabolism and clearance . Additionally, patient-specific factors, such as liver function, can also impact the drug’s pharmacokinetics

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

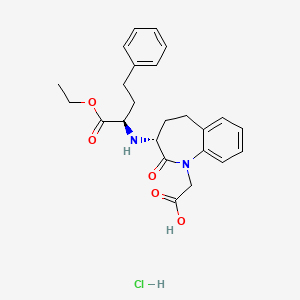

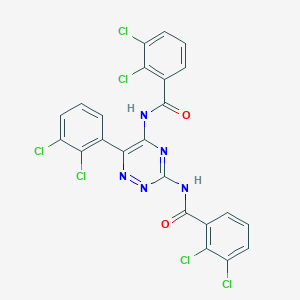

IUPAC Name |

2,3-dichloro-N-[3-[(2,3-dichlorobenzoyl)amino]-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H11Cl6N5O2/c24-13-7-1-4-10(16(13)27)19-20(30-21(35)11-5-2-8-14(25)17(11)28)31-23(34-33-19)32-22(36)12-6-3-9-15(26)18(12)29/h1-9H,(H2,30,31,32,34,35,36) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLGAPUQPXJNKBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)NC(=O)C3=C(C(=CC=C3)Cl)Cl)NC(=O)C4=C(C(=CC=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H11Cl6N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lamotrigine impurity H | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.